N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(benzyloxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(benzyloxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a useful research compound. Its molecular formula is C22H20N2O5 and its molecular weight is 392.411. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(benzyloxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide (CAS Number: 1021248-78-1) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound.
The molecular formula of this compound is C22H20N2O5, with a molecular weight of 392.4 g/mol. The structure features a dihydropyridine ring, which is known for its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate the benzo[d][1,3]dioxole moiety into the dihydropyridine framework. Detailed synthetic routes have been documented in various studies, emphasizing the importance of specific reaction conditions to achieve high yields and purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the benzo[d][1,3]dioxole moiety. For instance, related derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. In one study, compounds with similar structures exhibited IC50 values in the low micromolar range against HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer) cell lines . The mechanisms underlying these effects include:
- EGFR Inhibition : Compounds targeting epidermal growth factor receptor (EGFR) pathways have shown promise in reducing cell proliferation and inducing apoptosis.
- Mitochondrial Pathway Modulation : The interaction with proteins such as Bax and Bcl-2 indicates a potential mechanism through which these compounds induce apoptosis in cancer cells .
Antimicrobial Activity
In addition to anticancer properties, this compound has been evaluated for its antimicrobial activity . Preliminary tests indicate effectiveness against both Gram-positive and Gram-negative bacteria. For example:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 625 - 1250 |
Escherichia coli | 500 - 1000 |
Pseudomonas aeruginosa | 250 - 500 |
These results suggest that this compound may serve as a lead structure for developing new antibiotics or antifungal agents .
Case Studies
Several case studies have documented the biological effects of similar compounds:
- Study on Anticancer Activity : A study reported that derivatives of benzo[d][1,3]dioxole exhibited IC50 values ranging from 2.38 µM to 4.52 µM against different cancer cell lines while showing minimal toxicity to normal cells (IC50 > 150 µM) .
- Mechanistic Insights : Research involving molecular docking studies has illustrated how these compounds interact with target proteins involved in cell cycle regulation and apoptosis pathways .
Conclusion and Future Directions
This compound exhibits promising biological activities that warrant further investigation. Its dual role as an anticancer and antimicrobial agent positions it as a potential candidate for drug development. Future research should focus on optimizing its pharmacological profile through structural modifications and exploring its efficacy in vivo.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-methyl-4-oxo-5-phenylmethoxypyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5/c1-24-12-21(27-13-15-5-3-2-4-6-15)18(25)10-17(24)22(26)23-11-16-7-8-19-20(9-16)29-14-28-19/h2-10,12H,11,13-14H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEPZSKGUXDYOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)NCC2=CC3=C(C=C2)OCO3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.